Substrate Recognition by Long-Chain Acyl-CoA Dehydrogenase: Structural Basis for Branched-Chain Specificity
Human long-chain acyl-CoA dehydrogenase (LCAD) possesses a structurally distinct substrate-binding cavity that enables recognition of branched-chain and bulky acyl-CoA substrates, a property not shared by the closely related medium-chain acyl-CoA dehydrogenase (MCAD) or very long-chain acyl-CoA dehydrogenase (VLCAD) [1]. Crystal structure analysis reveals that Pro132 near the start of the E-helix induces helix unwinding, creating an expanded cavity that accommodates substrates with methyl branching and sterol-derived moieties [1]. This structural adaptation directly enables LCAD to metabolize branched-chain substrates that would be sterically excluded or poorly processed by other ACAD family members [1]. As a C20 branched-chain acyl-CoA with a methyl group at the C17 position, 17-Methylicosanoyl-CoA falls within the substrate recognition envelope of LCAD, distinguishing it from straight-chain C20 acyl-CoAs that may alternatively be processed by VLCAD or peroxisomal ACOX1 [1][2].
| Evidence Dimension | Substrate-binding cavity structural accommodation for branched-chain acyl-CoAs |
|---|---|
| Target Compound Data | C20 branched-chain acyl-CoA (17-Methylicosanoyl-CoA) — structurally congruent with LCAD expanded binding cavity requirements [class-level inference] |
| Comparator Or Baseline | MCAD (substrate cavity optimized for C6–C12 straight-chain acyl-CoAs; lacks Pro132-mediated helix unwinding); VLCAD (dimeric structure with narrower specificity for very long-chain straight-chain substrates) |
| Quantified Difference | Qualitative structural difference: LCAD substrate cavity volume and geometry accommodates branched/bulky substrates; MCAD and VLCAD cavities do not accommodate equivalent branching [no direct kinetic comparison data available for 17-Methylicosanoyl-CoA] |
| Conditions | Crystal structure analysis of human LCAD (PDB coordinates determined); recombinant enzyme expression and characterization |
Why This Matters
This structural specificity determines which enzyme will process the substrate in mitochondrial beta-oxidation assays, directly impacting experimental interpretation of metabolic flux and enzyme activity measurements.
- [1] Gajiwala KS, et al. Structural basis for expanded substrate specificities of human long chain acyl-CoA dehydrogenase and related acyl-CoA dehydrogenases. Sci Rep. 2024;14:12976. View Source
- [2] Van Veldhoven PP, et al. Human liver peroxisomes contain two acyl-CoA oxidases: palmitoyl-CoA oxidase and a branched chain acyl-CoA oxidase. Biochemistry. 1995;34(48):15768-15774. View Source
